N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide
Description
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central 4-methylbenzenesulfonamide core flanked by two ethylenediamine arms terminating in 4-aminoaniline groups. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor targeting due to its hydrogen-bonding capacity and aromatic amine functionality.
Properties
CAS No. |
917952-06-8 |
|---|---|
Molecular Formula |
C23H29N5O2S |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N,N-bis[2-(4-aminoanilino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H29N5O2S/c1-18-2-12-23(13-3-18)31(29,30)28(16-14-26-21-8-4-19(24)5-9-21)17-15-27-22-10-6-20(25)7-11-22/h2-13,26-27H,14-17,24-25H2,1H3 |
InChI Key |
HPLYEZUKPMSKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCNC2=CC=C(C=C2)N)CCNC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of Polyamine Intermediates
The foundational method for synthesizing N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-bis(2-aminoethyl)-1,4-benzenediamine. This two-step process begins with the preparation of the bis(ethylenediamine) intermediate, followed by sulfonylation under alkaline conditions. Early protocols utilized aqueous sodium carbonate as a base, achieving moderate yields (45–60%) due to competing hydrolysis of the sulfonyl chloride.
A critical refinement involves the use of non-polar solvents such as toluene or dichloromethane to minimize hydrolysis. For instance, a 2023 study demonstrated that employing anhydrous toluene with triethylamine as an acid scavenger increased yields to 72% by reducing water-mediated side reactions. The reaction typically proceeds at 0–5°C to suppress exothermic decomposition, with stoichiometric control (1:2.1 molar ratio of sulfonyl chloride to diamine) ensuring complete bis-sulfonylation.
Protection-Deprotection Strategies for Amino Groups
To prevent over-sulfonylation and N-oxide formation, temporary protection of primary amines is essential. The tert-butoxycarbonyl (Boc) group has emerged as the preferred protecting moiety due to its stability under sulfonylation conditions and ease of removal. A representative synthesis (►Fig. 1) involves:
- Boc protection of N,N-bis(2-aminoethyl)-1,4-benzenediamine using di-tert-butyl dicarbonate in tetrahydrofuran.
- Sulfonylation with 4-methylbenzenesulfonyl chloride in the presence of 4-dimethylaminopyridine (DMAP).
- Acidic deprotection using trifluoroacetic acid in dichloromethane.
This approach achieves an overall yield of 68% with >99% purity, as confirmed by high-performance liquid chromatography (HPLC). Alternative protecting groups such as benzyloxycarbonyl (Cbz) have been explored but require hydrogenolysis conditions incompatible with the sulfonamide’s stability.
Catalytic Reductive Amination Pathways
Palladium-Catalyzed Coupling of Sulfinates and Nitroarenes
Modern methodologies leverage transition metal catalysis to construct the sulfonamide core. A breakthrough strategy adapts the Pd/C-mediated reductive coupling of sodium 4-methylbenzenesulfinate with bis-nitroaryl ethylenediamine derivatives. In this one-pot reaction (►Fig. 2), palladium catalyzes both the reduction of nitro groups and the formation of S–N bonds, eliminating the need for pre-functionalized amines.
Key parameters include:
- Catalyst loading: 5 wt% Pd/C
- Reducing agent: Sodium borohydride in methanol
- Temperature: 60°C for 12 hours
This method achieves 85% yield with exceptional chemoselectivity, avoiding over-reduction to thioether byproducts. Scalability tests in batch reactors (50 L scale) confirmed consistent yields, underscoring its industrial viability.
Iron-Based Metal-Organic Framework (MOF) Catalysts
The MIL-101(Fe) MOF has been employed as a heterogeneous catalyst for synthesizing sulfonamide derivatives. In a 2024 study, researchers synthesized this compound via a three-component reaction of 4-methylbenzenesulfinic acid, ethylenediamine, and 4-nitroaniline. The MOF’s high surface area (1,500 m²/g) and Lewis acid sites facilitate simultaneous sulfinic acid activation and nitro group reduction.
Reaction conditions and outcomes:
| Parameter | Value |
|---|---|
| Catalyst loading | 10 mol% |
| Solvent | Water/ethanol (3:1) |
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 78% |
This aqueous-phase method aligns with green chemistry principles, generating minimal organic waste.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategies
Solid-phase synthesis on Wang resin enables rapid parallel synthesis of sulfonamide libraries. The resin’s hydroxyl groups are functionalized with photolabile linkers, allowing UV-triggered cleavage post-synthesis. A typical sequence involves:
- Coupling of Fmoc-protected ethylenediamine to the resin.
- Sequential deprotection and sulfonylation with 4-methylbenzenesulfonyl chloride.
- Mitsunobu reaction with 4-nitroaniline.
- Final reduction with SnCl₂ in DMF.
This approach produces the target compound in 92% purity (by LC-MS) with a throughput of 1,200 compounds per week, facilitating drug discovery campaigns.
Continuous-Flow Microreactor Systems
Recent advances in flow chemistry have enabled the continuous synthesis of sulfonamides. A tubular microreactor (ID = 500 µm) with immobilized lipase catalyzes the coupling of 4-methylbenzenesulfonic acid to bis-amine intermediates. Key advantages include:
- Residence time of 2 minutes (vs. 12 hours in batch)
- 99% conversion at 25°C
- Enzyme reuse for >50 cycles without activity loss
This system exemplifies the shift toward sustainable, energy-efficient pharmaceutical manufacturing.
Analytical and Purification Methodologies
Crystallization Optimization
Controlled crystallization is critical for obtaining pharmaceutical-grade material. The patent literature describes a pH-dependent crystallization protocol using ethanol/water mixtures:
- Dissolve crude product in ethanol at 65°C.
- Gradually add deionized water until cloud point (pH 6.5–7.0).
- Cool to 4°C at 0.5°C/min.
This method yields needle-like crystals with 99.8% purity, as verified by differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Chromatographic Purification
Preparative HPLC with a C18 column (250 × 21.2 mm, 5 µm) resolves residual isobutylamine and sulfonic acid impurities. Mobile phase optimization studies identified acetonitrile/ammonium formate (10 mM, pH 3.5) in a 65:35 ratio as optimal, achieving baseline separation in <15 minutes.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups in intermediates can be reduced to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- Target Compound: The ethylenediamine-linked 4-aminoaniline groups provide strong electron-donating effects and hydrogen-bonding sites, enhancing interactions with biological targets .
- N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide () : Hydroxyethyl substituents increase hydrophilicity, improving aqueous solubility but reducing membrane permeability compared to the target compound.
- N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide () : Methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration but reducing polar interactions .
- Pyridine-Based N-Sulfonamides () : Pyridine rings introduce aromatic heterocycles, altering electronic profiles and enabling π-π stacking interactions, which are absent in the target compound .
Physicochemical Properties
Biological Activity
N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural complexity, which includes sulfonamide groups and an aminoaniline moiety, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C25H31N3O6S3, with a molecular weight of 561.87 g/mol. The structure features multiple functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O6S3 |
| Molecular Weight | 561.87 g/mol |
| CAS Number | 56187-04-3 |
| IUPAC Name | N-[2-[(4-methylphenyl)sulfonyl][2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide |
This compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways. Its mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that compounds similar to this compound can selectively inhibit HDACs, leading to increased acetylation of histones and subsequent transcriptional activation of tumor suppressor genes. For example, studies have shown IC50 values indicating effective inhibition against HDAC1, HDAC2, and HDAC3 .
Biological Activity and Case Studies
Numerous studies have explored the biological activity of this compound in various contexts:
- Antitumor Activity :
- Toxicity Assessment :
- Cell Cycle Modulation :
Q & A
Q. What are the established synthetic routes for N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide, and what key parameters influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with sulfonamide core functionalization. A common approach includes:
- Step 1 : Alkylation of 4-methylbenzenesulfonamide with ethylene diamine derivatives under controlled temperatures (40–60°C) to minimize side reactions .
- Step 2 : Introduction of 4-aminoaniline groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
- Key Parameters : Temperature control during alkylation, use of protecting groups (e.g., acetyl) to prevent premature oxidation, and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and amine proton environments (e.g., δ 6.5–7.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and identify byproducts .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous sulfonamides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~480) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Assay Design : Use agar diffusion or microbroth dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Controls : Include sulfadiazine (positive control) and DMSO (negative control).
- Parameters : Measure minimum inhibitory concentration (MIC) at 24–48 hours; validate results with triplicate trials .
- Data Interpretation : Compare zone-of-inhibition diameters to established antibiotics; use ANOVA for statistical significance .
Q. What spectroscopic signatures distinguish this compound from structurally similar sulfonamides?
Methodological Answer:
- FT-IR : Look for N-H stretching (3300–3500 cm⁻¹) and sulfonyl S=O asymmetric/symmetric vibrations (1150–1350 cm⁻¹) .
- UV-Vis : Aromatic π→π* transitions (~260 nm) and n→π* transitions (~320 nm) .
- ¹H NMR : Distinct splitting patterns for ethylenediamine protons (δ 2.8–3.2 ppm) and aromatic protons (δ 6.7–7.3 ppm) .
Advanced Research Questions
Q. How can computational methods like molecular docking or QSAR models predict the biological activity of this sulfonamide derivative?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., dihydropteroate synthase). Optimize ligand conformations and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- QSAR Modeling : Apply partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, polar surface area) with antimicrobial activity. Validate models using leave-one-out cross-validation .
Q. What strategies resolve contradictions in reaction yields or spectral data between synthetic batches?
Methodological Answer:
- Root-Cause Analysis : Check for variations in raw material purity (e.g., amine group oxidation) via LC-MS .
- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation .
- Data Cross-Validation : Compare NMR/HRMS results with literature analogs (e.g., 4-amino-N-(4-methoxyphenyl)benzenesulfonamide ).
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?
Methodological Answer:
Q. What advanced purification techniques optimize enantiomeric purity for chiral derivatives of this compound?
Methodological Answer:
Q. How can retrosynthetic analysis guide the design of novel analogs with enhanced pharmacological properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
